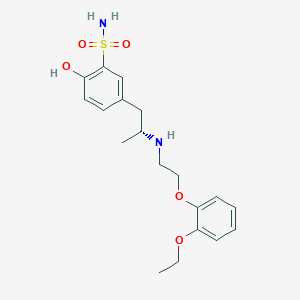
Aluminum, tris(diethyldithiocarbamato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, tris(diethyldithiocarbamato)-: is a coordination complex that belongs to the family of metal dithiocarbamates. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of an aluminum ion coordinated to three diethyldithiocarbamate ligands, forming a stable complex.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(diethyldithiocarbamato)- typically involves the reaction of aluminum salts with sodium diethyldithiocarbamate. The reaction is carried out in an aqueous or organic solvent under controlled conditions. The general reaction can be represented as follows:
AlCl3+3NaS2CN(C2H5)2→Al(S2CN(C2H5)2)3+3NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: Aluminum, tris(diethyldithiocarbamato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of aluminum.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions using different ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Higher oxidation state complexes.
Reduction: Lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its stability and reactivity.
Material Science: Employed in the synthesis of advanced materials and nanocomposites.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development: Explored for its potential in developing new therapeutic agents.
Medicine:
Anticancer Research: Investigated for its anticancer properties and potential use in cancer treatment.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry:
Rubber Industry: Used as a vulcanization accelerator in the rubber industry.
Agriculture: Employed as a fungicide and pesticide in agricultural applications.
作用機序
The mechanism of action of aluminum, tris(diethyldithiocarbamato)- involves its interaction with molecular targets such as enzymes and cellular components. The diethyldithiocarbamate ligands can chelate metal ions, disrupting their normal function and leading to various biological effects. The compound can also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
- Iron, tris(diethyldithiocarbamato)-
- Cobalt, tris(diethyldithiocarbamato)-
- Nickel, tris(diethyldithiocarbamato)-
Comparison:
- Stability: Aluminum, tris(diethyldithiocarbamato)- is generally more stable compared to its iron and cobalt counterparts.
- Reactivity: It exhibits different reactivity patterns due to the unique properties of aluminum.
- Applications: While all these compounds have applications in catalysis and material science, aluminum, tris(diethyldithiocarbamato)- is particularly noted for its use in the rubber industry and agriculture.
特性
CAS番号 |
110975-13-8 |
|---|---|
分子式 |
C15H30AlN3S6 |
分子量 |
471.8 g/mol |
IUPAC名 |
aluminum;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C5H11NS2.Al/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChIキー |
UZIBKHMZZAZZEZ-UHFFFAOYSA-K |
正規SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


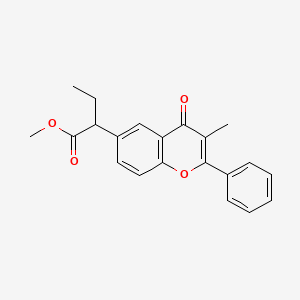
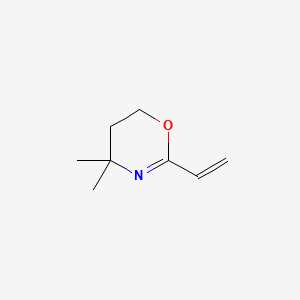


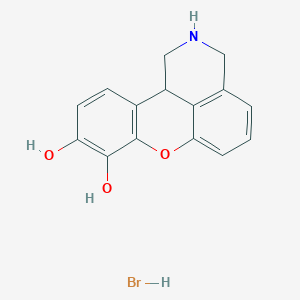

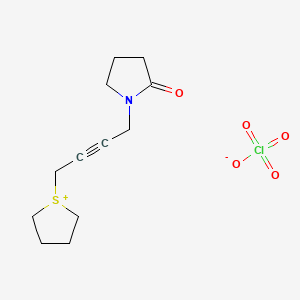
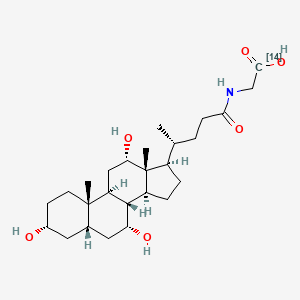
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)

